molecular formula C28H27N3O2S2 B2958313 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide CAS No. 670269-92-8

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide

Cat. No. B2958313
M. Wt: 501.66
InChI Key: BZYCRLBPAFREHS-UHFFFAOYSA-N
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Description

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O2S2 and its molecular weight is 501.66. The purity is usually 95%.
BenchChem offers high-quality 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

One significant area of application for this compound and its analogs involves their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer therapies. The classical and nonclassical analogs of this compound, including N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its derivatives, have been synthesized and shown potent inhibitory activities against human TS and DHFR. The most potent dual inhibitor known to date exhibited IC50 values of 40 nM for human TS and 20 nM for human DHFR, indicating its potential utility in cancer research and therapy (Gangjee et al., 2008).

Structural Analysis

Structural studies, such as crystallographic analysis, have been conducted to understand the conformation and molecular interactions of similar compounds. These studies provide insights into the compound's biological activity and stability, offering a foundation for designing more effective derivatives. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its analogs have revealed a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Such structural insights are crucial for developing new compounds with enhanced biological activities (Subasri et al., 2016).

Antitumor and Antibacterial Potential

Research into derivatives of this compound class has also explored their potential as antitumor and antibacterial agents. Novel synthesis approaches have led to the creation of derivatives with significant inhibitory activity against cancer cell lines and bacterial strains. For example, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, showing promising antitumor and antibacterial activities. These compounds offer a pathway to developing new therapeutic agents against cancer and infectious diseases (Gangjee et al., 1996).

properties

IUPAC Name

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S2/c1-3-15-31-27(33)25-22-14-9-18(2)16-23(22)35-26(25)30-28(31)34-17-24(32)29-21-12-10-20(11-13-21)19-7-5-4-6-8-19/h3-8,10-13,18H,1,9,14-17H2,2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYCRLBPAFREHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide

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